molecular formula C13H19NO2 B1610753 (4-Methoxy-phenyl)-piperidin-4-yl-methanol CAS No. 37581-37-6

(4-Methoxy-phenyl)-piperidin-4-yl-methanol

Cat. No. B1610753
CAS RN: 37581-37-6
M. Wt: 221.29 g/mol
InChI Key: KYZUXLVPWDQQOE-UHFFFAOYSA-N
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Description

(4-Methoxy-phenyl)-piperidin-4-yl-methanol, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • Electrolytic System Development : A novel electrolytic system employing solid-supported bases for in situ generation of a supporting electrolyte from methanol was developed. This system enabled anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide, demonstrating the utility of (4-Methoxy-phenyl)-piperidin-4-yl-methanol derivatives in synthetic organic chemistry for achieving specific methoxylated products (Tajima & Fuchigami, 2005).

  • Three-Component Synthesis : The compound was synthesized through a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing its role in the preparation of complex organic molecules and its potential for further chemical transformations (Wu Feng, 2011).

Medicinal Chemistry and Pharmacology

  • Antitubercular Activity : A series of derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One derivative showed significant activity, highlighting the therapeutic potential of (4-Methoxy-phenyl)-piperidin-4-yl-methanol derivatives in developing new antitubercular agents (Bisht et al., 2010).

Chemical Synthesis and Optimization

  • Indirect Electrochemical Oxidation : The indirect electrochemical oxidation of piperidin-4-ones, mediated by a sodium halide-base system, leads to α-hydroxyketals. This study underscores the versatility of (4-Methoxy-phenyl)-piperidin-4-yl-methanol derivatives in facilitating electrochemical transformations (Elinson et al., 2006).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Novel derivatives were synthesized and evaluated for their antimicrobial activity. These compounds, structurally related to (4-Methoxy-phenyl)-piperidin-4-yl-methanol, demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mandala et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and transporters, such as theserotonin transporter and alpha receptors .

Mode of Action

Related compounds have been found to act asserotonin releasing agents , binding to alpha receptors to mediate their effects . This suggests that (4-Methoxy-phenyl)-piperidin-4-yl-methanol may interact with its targets in a similar manner, leading to changes in neurotransmitter levels and receptor activity.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, such asinhibition of certain transporters . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body.

Result of Action

Based on the actions of similar compounds, it may lead to increased levels of serotonin in the synaptic cleft, potentially leading to changes in neuronal activity and neurotransmission .

properties

IUPAC Name

(4-methoxyphenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,13-15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZUXLVPWDQQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482757
Record name (4-Methoxy-phenyl)-piperidin-4-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-phenyl)-piperidin-4-yl-methanol

CAS RN

37581-37-6
Record name (4-Methoxy-phenyl)-piperidin-4-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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